molecular formula C12H11ClN2O2 B12947479 Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12947479
M. Wt: 250.68 g/mol
InChI Key: XCIPPCPEIQKKFH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl ester, a chloro group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with m-tolyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce amine-substituted pyrazoles.

Scientific Research Applications

Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate
  • 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid
  • Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester and chloro groups, along with the tolyl moiety, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 4-chloro-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-8-4-3-5-9(6-8)15-7-10(13)11(14-15)12(16)17-2/h3-7H,1-2H3

InChI Key

XCIPPCPEIQKKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C(=O)OC)Cl

Origin of Product

United States

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